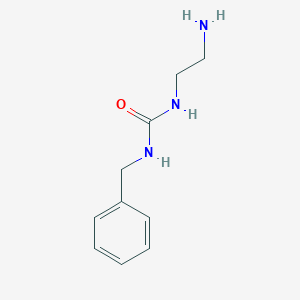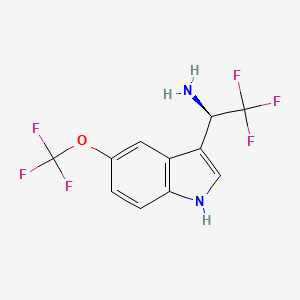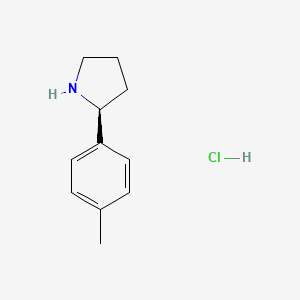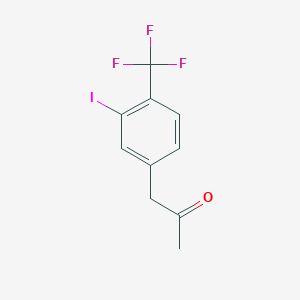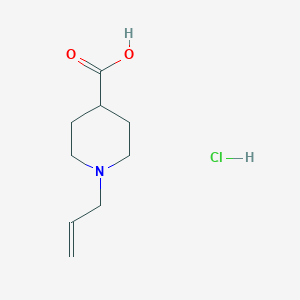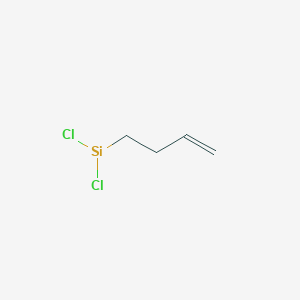
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2O2. This compound is characterized by the presence of both chloro and hydroxy functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one can be achieved through several routes. One common method involves the reaction of 2-chloro-6-hydroxybenzaldehyde with chloroacetone under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloro-6-hydroxybenzaldehyde and chloroacetone.
Reaction Conditions: Acidic medium, often using hydrochloric acid as a catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological activity .
Comparación Con Compuestos Similares
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-hydroxyphenyl)propan-2-one: Lacks the additional chloro group, which may affect its reactivity and biological activity.
1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one: The position of the hydroxy group can influence the compound’s chemical properties and applications.
Propiedades
Fórmula molecular |
C9H8Cl2O2 |
|---|---|
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
1-chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)9(11)8-6(10)3-2-4-7(8)13/h2-4,9,13H,1H3 |
Clave InChI |
IJBOUHLXUMSMFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC=C1Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


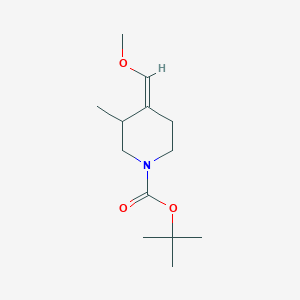
![Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
